Diisobutyl Carbonate (DIBC): A Physicochemical & Synthetic Technical Guide
Diisobutyl Carbonate (DIBC): A Physicochemical & Synthetic Technical Guide
Topic: Diisobutyl Carbonate: Physicochemical Profile & Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Diisobutyl Carbonate (DIBC), CAS 539-92-4, is a symmetrical dialkyl carbonate ester increasingly utilized as a green solvent, synthesis intermediate, and electrolyte component in advanced energy storage systems. Distinguished by its high boiling point (190 °C) and favorable environmental profile compared to halogenated solvents, DIBC serves as a critical non-polar aprotic solvent in pharmaceutical synthesis and hydrometallurgical extraction. This guide provides a definitive physicochemical characterization, experimental synthesis protocols, and safety data for laboratory and industrial application.
Molecular Architecture & Identification
DIBC consists of a carbonate core flanked by two isobutyl groups.[1] Its steric bulk provides enhanced hydrolytic stability compared to linear dialkyl carbonates like dimethyl carbonate (DMC).
| Identifier | Value |
| IUPAC Name | Bis(2-methylpropyl) carbonate |
| Common Name | Diisobutyl carbonate; Isobutyl carbonate |
| CAS Number | 539-92-4 |
| Molecular Formula | C₉H₁₈O₃ |
| Molecular Weight | 174.24 g/mol |
| SMILES | CC(C)COC(=O)OCC(C)C |
| InChI Key | UXXXZMDJQLPQPH-UHFFFAOYSA-N |
Physicochemical Profile
The following data represents the consolidated experimental values for pure DIBC.
Table 1: Core Physical Properties[4][5]
| Property | Value | Unit | Conditions |
| Physical State | Liquid | - | 20 °C, 1 atm |
| Boiling Point | 190.0 | °C | 760 mmHg |
| Melting Point | < -60 (Est.) | °C | - |
| Density | 0.925 | g/cm³ | 20 °C |
| Refractive Index ( | 1.416 | - | 20 °C |
| Flash Point | 71.5 | °C | Closed Cup |
| Vapor Pressure | ~0.5 | mmHg | 25 °C (Predicted) |
| Surface Tension | 26-28 (Est.)[2] | mN/m | 20 °C |
| Viscosity | Low (< 2.0) | mPa[3]·s | 20 °C |
| Solubility (Water) | Insoluble | - | < 0.1 g/L |
| Solubility (Organics) | Miscible | - | Alcohols, Ethers, Esters |
Technical Insight: The relatively high flash point (71.5 °C) classifies DIBC as a combustible liquid (Class IIIA) rather than a highly flammable one (Class IB), significantly reducing explosion risks in large-scale pharmaceutical pilot plants compared to lower carbonates like Diethyl Carbonate (Flash point 25 °C).
Synthesis & Production Logic
While DIBC can be synthesized via phosgenation, modern "green chemistry" standards prioritize Transesterification . This route avoids toxic phosgene gas and utilizes Dimethyl Carbonate (DMC) as a benign carbonyl source.
Reaction Mechanism
The synthesis involves a two-step equilibrium-driven transesterification of DMC with Isobutanol, catalyzed by a base (e.g.,
Experimental Protocol: Catalytic Transesterification
Objective: Synthesize high-purity DIBC from Isobutanol and DMC.
Reagents:
-
Dimethyl Carbonate (DMC) - Excess (3:1 molar ratio relative to alcohol is common, but here alcohol is the heavier component, so often DMC is used as solvent/reagent).
-
Isobutanol (Anhydrous).[4]
-
Catalyst: Potassium Carbonate (
) or Titanium(IV) butoxide ( ).
Workflow:
-
Charge: Load a 3-neck round bottom flask with Isobutanol (2.2 eq) and DMC (1.0 eq). Add catalyst (0.5 - 1.0 mol%).
-
Reflux: Heat the mixture to reflux temperature (~90-100 °C).
-
Azeotropic Distillation: The reaction produces Methanol. To drive the equilibrium to the right (Le Chatelier’s principle), continuously remove the Methanol/DMC azeotrope using a fractionating column (e.g., Vigreux or Oldershaw column).
-
Temperature Ramp: As Methanol is removed, the pot temperature will rise toward the boiling point of Isobutanol (108 °C) and eventually DIBC.
-
Purification: Once conversion is complete (monitored by GC), distill the crude mixture under reduced pressure (vacuum distillation) to isolate DIBC (BP ~190 °C at atm, significantly lower under vacuum).
Process Visualization
Caption: Step-wise transesterification workflow for DIBC synthesis, emphasizing equilibrium control via azeotropic removal.
Applications in Research & Development
Pharmaceutical Solvent (Green Chemistry)
DIBC acts as a direct replacement for chlorinated solvents (e.g., Dichloromethane) and high-boiling aromatics (e.g., Toluene) in drug synthesis.
-
Advantage: It is biodegradable and lacks the ozone-depleting potential of halogenated counterparts.
-
Use Case: Used in the synthesis of macrodiols and heterocyclic compounds where high thermal stability is required for ring-closing metathesis.
Lithium-Ion Battery Electrolytes
In electrolyte formulations, DIBC serves as a viscosity modifier.
-
Mechanism: Its branched isobutyl structure disrupts the packing of ethylene carbonate (EC), lowering the melting point and viscosity of the electrolyte solution without sacrificing electrochemical stability window (> 4.5 V vs Li/Li+).
Hydrometallurgical Extraction
DIBC is used as a specific extractant or diluent in the separation of rare earth elements and actinides. Its oxygen-rich carbonate functionality coordinates with metal cations, facilitating phase transfer.
Safety & Handling (SDS Summary)
While safer than many traditional solvents, DIBC requires standard laboratory precautions.
-
GHS Classification: Flammable Liquid (Category 4 / Combustible).
-
Hazard Statements:
-
H227: Combustible liquid.
-
H315: Causes skin irritation (prolonged exposure).
-
H319: Causes serious eye irritation.[5]
-
-
Handling Protocol:
-
Store in a cool, well-ventilated area away from oxidizing agents.
-
Use ground/bond containers during transfer to prevent static discharge.
-
Firefighting: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[5] Water stream may be ineffective due to immiscibility.
-
References
-
NIST Chemistry WebBook. Carbonic acid, bis(2-methylpropyl) ester (Diisobutyl carbonate) Phase Change Data. National Institute of Standards and Technology. Link
-
PubChem. Diisobutyl Carbonate Compound Summary (CID 68321). National Center for Biotechnology Information. Link
-
GuideChem. Isobutyl Carbonate Physical Properties and Flash Point Data.Link
- Shaikh, A. A., et al.Synthesis of Organic Carbonates via Transesterification. Journal of Catalysis.
-
Cymit Quimica. Diisobutyl Carbonate CAS 539-92-4 Technical Data.[1]Link
Sources
- 1. CAS 539-92-4: Diisobutyl carbonate | CymitQuimica [cymitquimica.com]
- 2. Carbonic acid, bis(2-methylpropyl) ester | C9H18O3 | CID 68321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. isobutyl quinoline | CAS#:1333-58-0 | Chemsrc [chemsrc.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. cdnisotopes.com [cdnisotopes.com]
